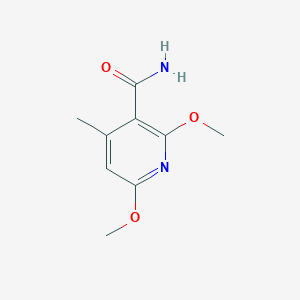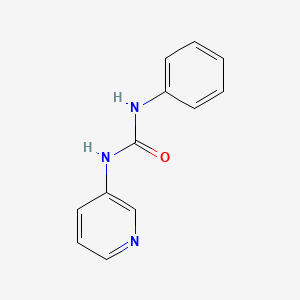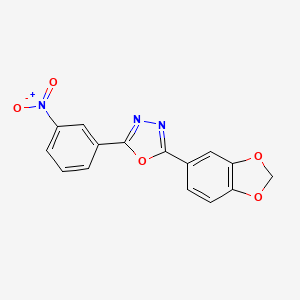![molecular formula C22H27N3O3 B5511035 5-butyl-1-(2-methoxyphenyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5511035.png)
5-butyl-1-(2-methoxyphenyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-butyl-1-(2-methoxyphenyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.20524173 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Serotonin 5-HT1A Receptor Antagonists
Research on compounds structurally related to 5-butyl-1-(2-methoxyphenyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone has focused on their potential as serotonin 5-HT1A receptor antagonists. For example, studies on 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine and its analogues have aimed at improving selectivity and affinity for 5-HT1A receptors over alpha 1-adrenergic receptors, indicating their utility in exploring serotonergic neurotransmission (Raghupathi et al., 1991). These compounds are valuable for understanding the role of 5-HT1A receptors in various neurological and psychiatric conditions.
Antimicrobial Activity
Some derivatives of related structures have been synthesized for their antimicrobial activities. The creation of novel compounds like 1,2,4-Triazole derivatives indicates a research interest in exploring these chemicals' potential as antimicrobial agents. This could lead to the development of new treatments for infections caused by bacteria and other microbes (Bektaş et al., 2010).
Anti-inflammatory and Analgesic Agents
Further applications include the synthesis of novel compounds derived from visnaginone and khellinone, aimed at discovering new anti-inflammatory and analgesic agents. These compounds have been evaluated for their cyclooxygenase inhibition as well as analgesic and anti-inflammatory activities, highlighting their potential in treating inflammation and pain (Abu‐Hashem et al., 2020).
PET Imaging Agents
Related compounds have also been utilized as radiolabeled antagonists for PET imaging studies, such as [18F]p-MPPF, to study the serotonergic neurotransmission in the brain. This research is crucial for understanding the serotonergic system's role in various psychiatric and neurological disorders, providing insights into the brain's function and aiding in the diagnosis and monitoring of these conditions (Plenevaux et al., 2000).
Propiedades
IUPAC Name |
5-butyl-1-(2-methoxyphenyl)-4-(4-methylpyridine-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-4-5-8-17-14-25(19-9-6-7-10-20(19)28-3)21(26)15-24(17)22(27)18-13-23-12-11-16(18)2/h6-7,9-13,17H,4-5,8,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHXMJAXFYJEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN(C(=O)CN1C(=O)C2=C(C=CN=C2)C)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5510952.png)
![methyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5510967.png)
![(3aR,6aR)-N-[2-(4-fluorophenyl)sulfonylethyl]-5-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide](/img/structure/B5510972.png)
![1-[(4-CHLOROPHENYL)METHANESULFONYL]AZEPANE](/img/structure/B5510973.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5510975.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)-N-methylacetamide](/img/structure/B5510998.png)
![methyl 4-(5-{(E)-[2-(3-phenylpropanoyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B5511015.png)

![N-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B5511024.png)



![Ethyl 4-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B5511065.png)
